molecular formula C22H31NO7S B1264633 Latrunculone A

Latrunculone A

Cat. No. B1264633
M. Wt: 453.6 g/mol
InChI Key: CAODWWDJZSOHTH-FSRSQASASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latrunculone A is a macrolide. It has a role as a metabolite.

Scientific Research Applications

1. Actin Cytoskeleton Disruption

Latrunculone A is extensively used as a potent agent for disrupting the actin cytoskeleton in living cells. It works by binding to monomeric actin, leading to the disassembly of actin filaments. This makes it a valuable tool for studying cell morphology, cytoskeletal organization, and related cellular processes (Yarmola et al., 2000).

2. Enhancing Cellular Outflow Facility

Research has shown that latrunculone A can significantly enhance outflow facility in the eyes, particularly in monkeys. This effect is primarily due to its ability to disorganize the actin cytoskeleton in the trabecular meshwork, suggesting its potential utility as an antiglaucoma strategy (Peterson et al., 2000).

3. Investigating Plant Cell Elongation

Latrunculone A's impact extends to the plant world, where it has been used to demonstrate that F-actin is essential for plant cell elongation. This discovery has been crucial in understanding the role of the cytoskeleton in plant growth and development (Baluška et al., 2001).

4. Antifungal Applications

In the realm of microbiology, latrunculone A has shown effectiveness against the pathogenic yeast Cryptococcus neoformans. By disrupting the actin cytoskeleton, it impedes cell division, highlighting its potential as a novel antifungal agent (Kopecká et al., 2015).

5. Improving Developmental Capacity in Cloned Embryos

Significantly, latrunculone A enhances the in vitro and in vivo development of cloned embryos, such as those derived from kidney fibroblasts of aged Clawn miniature boars. This suggests its utility in improving the efficiency of somatic cell nuclear transfer techniques (Himaki et al., 2012).

properties

Product Name

Latrunculone A

Molecular Formula

C22H31NO7S

Molecular Weight

453.6 g/mol

IUPAC Name

(1R,4Z,9E,12S,15R,17R)-8,17-dihydroxy-5,12-dimethyl-17-[(4R)-2-oxo-1,3-thiazolidin-4-yl]-2,16-dioxabicyclo[13.3.1]nonadeca-4,9-diene-3,11-dione

InChI

InChI=1S/C22H31NO7S/c1-13-3-5-15(24)6-8-18(25)14(2)4-7-16-10-17(29-20(26)9-13)11-22(28,30-16)19-12-31-21(27)23-19/h6,8-9,14-17,19,24,28H,3-5,7,10-12H2,1-2H3,(H,23,27)/b8-6+,13-9-/t14-,15?,16+,17+,19-,22+/m0/s1

InChI Key

CAODWWDJZSOHTH-FSRSQASASA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CCC(/C=C/C1=O)O)/C

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(C=CC1=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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